

# The Structural Elucidation of 2-Nitro-5-(phenylacetylamino)-benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitro-5-(phenylacetylamino)-benzoic acid

Cat. No.: B1194464

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## Introduction

**2-Nitro-5-(phenylacetylamino)-benzoic acid**, a key organic compound, is of significant interest in various fields of chemical and biological research. Its molecular structure, featuring a nitro group, a phenylacetylamino moiety, and a carboxylic acid function, presents a unique combination of chemical properties that make it a valuable tool in specific applications. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic characterization, and the experimental protocols involved.

## Molecular Structure and Properties

**2-Nitro-5-(phenylacetylamino)-benzoic acid** possesses the chemical formula  $C_{15}H_{12}N_2O_5$  and a molecular weight of 300.27 g/mol. The presence of both electron-withdrawing (nitro group, carboxylic acid) and electron-donating (amide) substituents on the aromatic ring, along with the phenylacetyl side chain, dictates its chemical reactivity and spectroscopic behavior.

## Synthesis of 2-Nitro-5-(phenylacetylamino)-benzoic Acid

The synthesis of **2-Nitro-5-(phenylacetylamino)-benzoic acid** is typically achieved through a two-step process. The first step involves the formation of an amide bond, followed by a regioselective nitration of the aromatic ring.

## Experimental Protocol: Synthesis

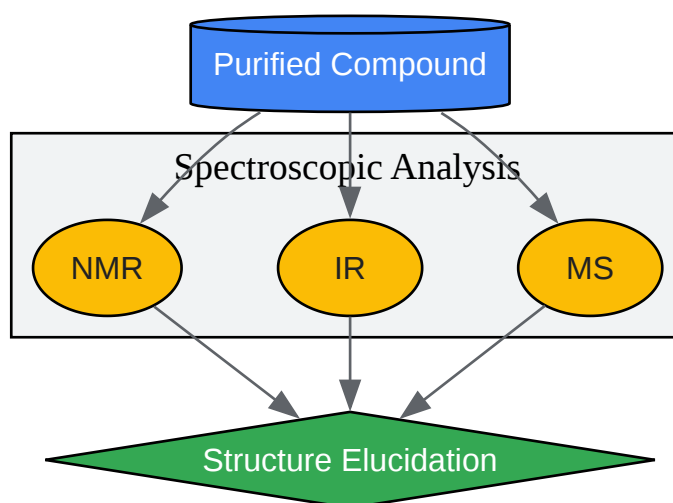
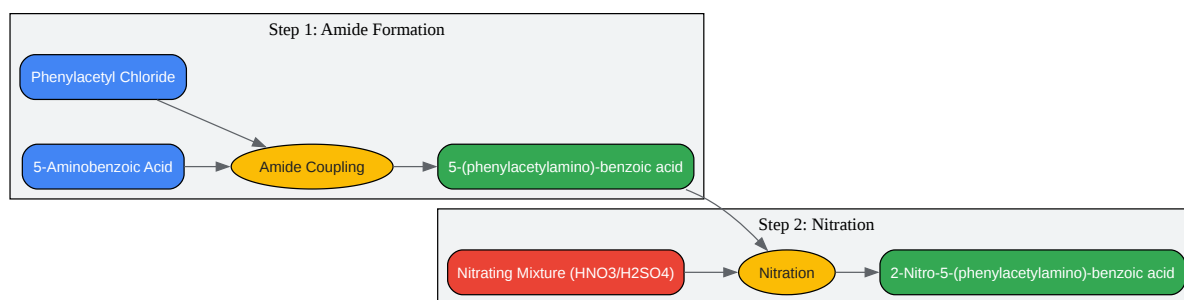
### Step 1: Synthesis of 5-(phenylacetylamino)-benzoic acid

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Amide Bond Formation:** Cool the solution in an ice bath. Slowly add a solution of phenylacetyl chloride in the same solvent to the cooled solution of 5-aminobenzoic acid. To scavenge the HCl byproduct, a tertiary amine base like triethylamine or pyridine is added to the reaction mixture.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 5-(phenylacetylamino)-benzoic acid is purified by recrystallization from a suitable solvent system, such as ethanol/water.

### Step 2: Nitration of 5-(phenylacetylamino)-benzoic acid

- **Nitrating Mixture Preparation:** In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
- **Nitration Reaction:** Dissolve the purified 5-(phenylacetylamino)-benzoic acid in concentrated sulfuric acid and cool the solution to 0-5°C in an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution, maintaining the temperature below 5°C.

- **Reaction Quenching and Isolation:** After the addition is complete, the reaction mixture is stirred at 0-5°C for a specified time, with the reaction progress monitored by TLC. The reaction is then quenched by pouring it carefully onto crushed ice, leading to the precipitation of the crude **2-Nitro-5-(phenylacetyl-amino)-benzoic acid**.
- **Purification:** The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The final product is purified by recrystallization.



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